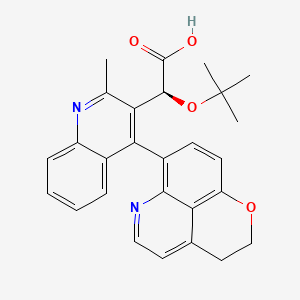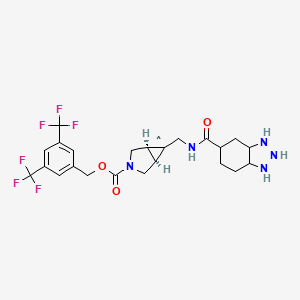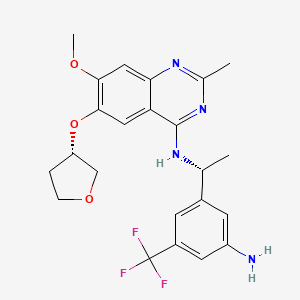
Biotin-PEG6-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG6-NHS ester is a PEG derivative that contains a Biotin group and an NHS ester group . It is an amine reactive biotinylation reagent that can couple with amino (-NH2) containing molecules . The NHS group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Biotin-PEG6-NHS ester is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The NHS group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Molecular Structure Analysis
The molecular formula of Biotin-PEG6-NHS ester is C29H48N4O12S . The molecular weight is 676.8 g/mol .Chemical Reactions Analysis
The NHS group of Biotin-PEG6-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is commonly used in protein biology methods .Physical And Chemical Properties Analysis
The molecular formula of Biotin-PEG6-NHS ester is C29H48N4O12S . The molecular weight is 676.8 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique
Pegylation of RNA Spiegelmers by a Novel Widely Applicable Two‐Step Process for the Conjugation of Carboxylic Acids to Amino‐Modified Oligonucleotides: This study demonstrates a two-step method for the conjugation of carboxylic acids to amino-modified oligonucleotides, using 40-kDa polyethylene glycol (PEG) carboxylic acid and biotin as examples. This method is broadly applicable to attaching small to large molecular entities like dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).
Peptide Biotinylation with Amine-Reactive Esters: Differential Side Chain Reactivity: This research explores the reactivity of NHS esters of biotin with peptides and proteins, highlighting the selective acylation of different functional groups under mild conditions. It provides critical insights into sequence-dependent acylation and the versatility of biotin-NHS esters in bioconjugation applications (Miller et al., 1997).
Simple Test System for Single Molecule Recognition Force Microscopy: This study presents a system for detecting receptor–ligand interactions at the single-molecule level using atomic force microscopy (AFM). It involves the preparation of AFM sensors with tethered biotin molecules, demonstrating the application of biotin-PEG-NHS conjugates in creating tools for molecular recognition studies (Riener et al., 2003).
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by Hydrophilic Interaction Chromatography (HILIC): This research offers a method for quantifying NHS, a key component in bioconjugation reactions, highlighting its importance in ensuring the quality and efficacy of biotin-NHS esters used in scientific research (Klykov & Weller, 2015).
Labeling a Protein with Fluorophores Using NHS Ester Derivitization: This paper discusses the use of NHS ester chemistry for conjugating fluorescent probes, biotin, and cross-linkers to primary amines of proteins, illustrating another key application of biotin-PEG6-NHS ester in protein labeling and visualization studies (Nanda & Lorsch, 2014).
Mécanisme D'action
Target of Action
Biotin-PEG6-NHS ester is an amine reactive biotinylation reagent . Its primary targets are amino (-NH2) containing molecules , specifically lysine and N-terminal amino groups . These targets play a crucial role in protein structure and function, and their modification can significantly alter the properties of the protein.
Mode of Action
The compound interacts with its targets through the formation of stable amide bonds . The NHS group in the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This interaction results in the biotinylation of the target molecule, effectively tagging it with a biotin moiety .
Biochemical Pathways
The primary biochemical pathway affected by Biotin-PEG6-NHS ester is the biotinylation of proteins . This process is crucial for various biological processes, including cell signaling, protein localization, and protein-protein interactions . The downstream effects of this pathway can vary widely depending on the specific protein being biotinylated.
Result of Action
The primary result of Biotin-PEG6-NHS ester’s action is the biotinylation of target proteins . This modification can significantly alter the properties of the protein, potentially affecting its function, localization, and interactions with other proteins . The specific effects can vary widely depending on the nature of the protein being modified.
Action Environment
The action of Biotin-PEG6-NHS ester is influenced by environmental factors such as pH. The NHS group in the compound reacts specifically and efficiently with its targets at a pH of 7-9 . Outside this range, the efficiency of reaction may decrease. Additionally, the compound’s solubility and stability may be affected by temperature and the presence of other chemicals in the environment .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38)/t22-,23-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDVPTVNWZPKBQ-LXWOLXCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N4O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG6-NHS ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)
![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)



![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)



![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)
![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)
